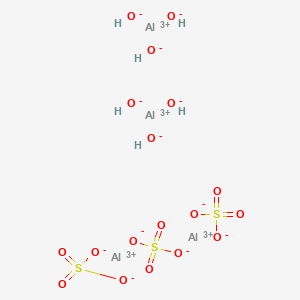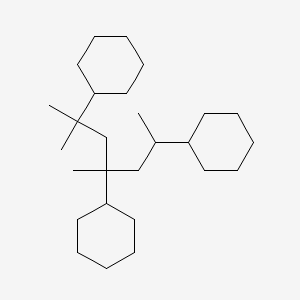
Cyclohexane, 1,1',1''-(1,1,3,5-tetramethyl-1,3,5-pentanetriyl)tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) is a complex organic compound with the molecular formula C27H50. It is characterized by its unique structure, which includes a central tetramethylpentane core bonded to three cyclohexane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) typically involves the reaction of 1,1,3,5-tetramethylpentane with cyclohexyl halides under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium amide (NaNH2) in aprotic solvents.
Major Products
The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetramethylcyclopentane
- 1,1,3,3-Tetramethoxypropane
- 2,2,3,3-Tetramethylpentane
Uniqueness
1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) is unique due to its central tetramethylpentane core bonded to three cyclohexane rings, which imparts distinct chemical and physical properties. This structure differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
CAS No. |
63302-75-0 |
|---|---|
Molecular Formula |
C27H50 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
(2,6-dicyclohexyl-2,4-dimethylheptan-4-yl)cyclohexane |
InChI |
InChI=1S/C27H50/c1-22(23-14-8-5-9-15-23)20-27(4,25-18-12-7-13-19-25)21-26(2,3)24-16-10-6-11-17-24/h22-25H,5-21H2,1-4H3 |
InChI Key |
KVXHICLGXOIJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(CC(C)(C)C1CCCCC1)C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)
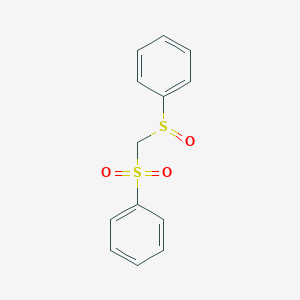

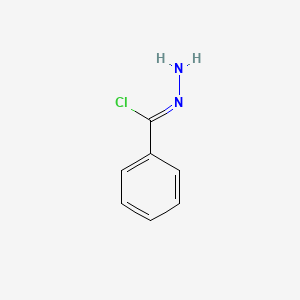


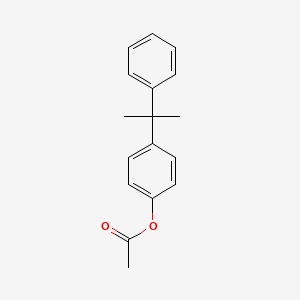


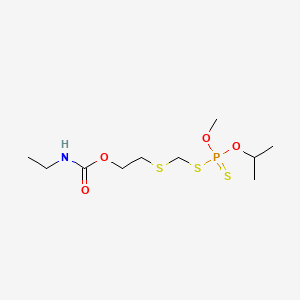
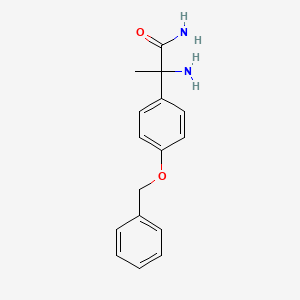
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
